molecular formula C18H24N2O5 B6709917 dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate

dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate

Cat. No.: B6709917
M. Wt: 348.4 g/mol
InChI Key: IZSLDGCBDQRGIV-UHFFFAOYSA-N
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Description

Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrole ring, and a cyclohexane backbone

Properties

IUPAC Name

dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-24-16(22)12-5-8-18(9-6-12,17(23)25-2)20-15(21)13-7-10-19-14(13)11-3-4-11/h7,10-12,19H,3-6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLDGCBDQRGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(C(=O)OC)NC(=O)C2=C(NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl-pyrrole intermediate. This intermediate is then reacted with cyclohexane-1,4-dicarboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include dimethylformamide (DMF), Dowtherm A, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group, a pyrrole ring, and a cyclohexane backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

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